molecular formula C8H4FN3O4 B3293737 4-fluoro-6-nitro-1H-indazole-3-carboxylic acid CAS No. 885522-59-8

4-fluoro-6-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B3293737
CAS No.: 885522-59-8
M. Wt: 225.13 g/mol
InChI Key: QGFPYLBLZKYKMP-UHFFFAOYSA-N
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Description

4-Fluoro-6-nitro-1H-indazole-3-carboxylic acid is a fluorinated and nitrated indazole derivative offered as a key synthetic intermediate for research and development. The indazole scaffold is recognized in medicinal chemistry as a privileged structure, associated with a broad spectrum of biological activities . This compound is specifically designed for use in discovery chemistry, serving as a versatile building block for the construction of more complex molecules. Researchers can utilize the carboxylic acid moiety for amide coupling reactions, the nitro group for reduction to an amine, and the fluorine atom for nucleophilic substitution, to create diverse compound libraries for biological screening. Indazole-based compounds have demonstrated significant potential in scientific research, particularly in the development of antimicrobial agents. Some novel indazole derivatives have shown promising in vitro activity against Gram-positive bacteria such as S. pneumoniae . Furthermore, other 3-substituted-1H-indazole scaffolds have exhibited notable broad-spectrum anticandidal activity against species including C. albicans and C. glabrata . This makes this compound a valuable starting point for researchers in hit-to-lead optimization campaigns aimed at addressing fungal and bacterial infections. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-fluoro-6-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-4-1-3(12(15)16)2-5-6(4)7(8(13)14)11-10-5/h1-2H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPYLBLZKYKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-6-nitro-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by the introduction of the fluoro and nitro groups. One common method involves the cyclization of 2-fluoro-4-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal catalysts and controlled reaction conditions to achieve efficient synthesis. For example, copper(II) acetate-catalyzed reactions have been employed to facilitate the formation of the indazole core .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 4-amino-6-nitro-1H-indazole-3-carboxylic acid.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

4-fluoro-6-nitro-1H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between 4-fluoro-6-nitro-1H-indazole-3-carboxylic acid and similar indazole-based compounds (data derived from molecular formulas and substituent analysis):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 4-F, 6-NO₂, 3-COOH C₈H₄FN₃O₄ 225.14 (estimated) Baseline for comparison.
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid 4-F, 3-I, 6-COOH C₈H₄FIN₂O₂ 322.03 Iodo substituent at position 3; COOH at position 6.
4-Cyano-1H-indazole-3-carboxylic acid 4-CN, 3-COOH C₉H₅N₃O₂ 187.15 Cyano group replaces nitro; no fluorine.
1-(4-Iodophenyl)-6-nitroindazole-3-carboxylic acid 6-NO₂, 3-COOH, 1-(4-IC₆H₄) C₁₄H₈IN₃O₄ 409.13 Bulky 4-iodophenyl at position 1.
5-Fluoro-1H-indazole-3-carboxylic acid 5-F, 3-COOH C₈H₅FN₂O₂ 180.14 Fluorine at position 5; no nitro group.

Substituent Variations and Positional Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group at position 6 in the parent compound enhances acidity at the carboxylic acid (position 3) and may stabilize intermediates in synthetic pathways. In contrast, cyano (in 4-Cyano-1H-indazole-3-carboxylic acid) provides less resonance stabilization but increases polarity . Fluorine at position 4 (vs.
  • Halogen Substitutions:

    • Iodo substituents (e.g., in 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid) introduce steric bulk and may enhance halogen bonding in protein-ligand interactions, albeit with increased molecular weight .
  • Carboxylic Acid Position:

    • Relocating the carboxylic acid from position 3 to 6 (as in 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid) could disrupt hydrogen-bonding networks critical for crystallinity or solubility .

Molecular Weight and Physicochemical Properties

  • The parent compound’s molecular weight (~225 g/mol) is lower than iodinated derivatives (e.g., 409 g/mol for 1-(4-Iodophenyl)-6-nitroindazole-3-carboxylic acid), which may impact pharmacokinetic properties like membrane permeability .

Discussion of Research Findings

  • 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid is marketed as a building block for drug discovery, emphasizing the role of halogens in medicinal chemistry .
  • 5-Fluoro-1H-indazole-3-carboxylic acid derivatives have been explored as intermediates in anticancer agents, suggesting positional fluorine effects on bioactivity .

Biological Activity

4-Fluoro-6-nitro-1H-indazole-3-carboxylic acid is a compound characterized by its unique structure, which includes a fluorine atom and a nitro group positioned on the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews various studies that highlight the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).

  • Molecular Formula : C₈H₄FN₃O₄
  • Molecular Weight : 225.133 g/mol
  • Density : Approximately 1.8 g/cm³
  • Boiling Point : ~548.9 °C

This compound exhibits its biological activity through several mechanisms:

  • Interaction with Biological Targets : The nitro group enhances interactions with electron-rich sites, while the carboxylic acid can form hydrogen bonds with target proteins. The fluorine atom increases lipophilicity, aiding in membrane permeability and bioavailability.
  • Enzyme Modulation : This compound may act as an inhibitor for various enzymes involved in tumor growth and inflammation, making it a candidate for therapeutic applications .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Tumor Growth : Research has indicated that derivatives of this compound show significant inhibitory effects against cancer cell lines. For example, certain derivatives exhibited IC50 values in the nanomolar range against Polo-like kinase 4 (PLK4), a crucial target in cancer therapy .
CompoundTargetIC50 Value (nM)
81cPLK4<10
82aPim-10.4
83Multiple Myeloma640 nM

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

  • Biological Models : In various in vivo models, it has been observed to decrease inflammatory markers and improve outcomes related to inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted by Paul et al. evaluated the effects of indazole derivatives on tumor growth in mouse models. The results indicated that compounds derived from this compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized K562 cell lines and found that treatment with varying concentrations led to increased apoptosis rates, correlating with decreased expression of anti-apoptotic proteins (Bcl-2) and increased pro-apoptotic proteins (Bax) .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound plays a critical role in its biological activity:

  • Fluorine Substitution : Enhances lipophilicity and interaction with biological targets.
  • Nitro Group Positioning : Influences enzyme binding affinity and selectivity.

Q & A

Q. How can proteomic profiling elucidate off-target effects of this compound in cellular models?

  • Methodological Answer : Perform SILAC (stable isotope labeling by amino acids in cell culture) combined with LC-MS/MS to quantify protein expression changes. Use bioinformatics tools (STRING-DB) to map enriched pathways and validate findings with RNAi knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.